2-cyano-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-cyano-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group and a dimethylphenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,6-dimethylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2,6-dimethylaniline with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out at elevated temperatures, around 70°C, for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve solvent-free methods to enhance efficiency and reduce costs. For example, the direct treatment of 2,6-dimethylaniline with methyl cyanoacetate without solvent at room temperature can yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium ethoxide.
Substitution Reactions: Reagents such as alkyl halides and bases like potassium carbonate are often used.
Major Products
Heterocyclic Compounds: Condensation reactions can lead to the formation of pyridine and pyrrole derivatives.
Substituted Derivatives: Substitution reactions can yield a range of substituted cyanoacetamides.
Scientific Research Applications
2-cyano-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,6-dimethylphenyl)acetamide involves its ability to participate in nucleophilic and electrophilic reactions. The cyano group and the acetamide moiety provide reactive sites for various chemical transformations. These reactions can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,6-dimethylphenyl)acetamide: Known for its versatility in forming heterocyclic compounds.
2-cyano-N-(1-(3,4-dimethylphenyl)ethyl)acetamide: Similar structure but with an additional ethyl group, leading to different reactivity and applications.
2-chloro-N-(2,6-dimethylphenyl)acetamide: Contains a chloro group instead of a cyano group, which affects its chemical behavior and applications.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various heterocyclic compounds. Its derivatives have shown significant biological activities, highlighting its importance in medicinal chemistry .
Properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNSIQTGADORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368331 | |
Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53984-98-8 | |
Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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